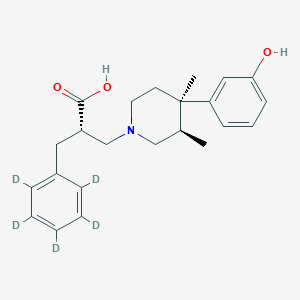
Alvimopan metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alvimopan metabolite-d5 is a deuterium-labeled version of the active metabolite of alvimopan. Alvimopan itself is a peripherally acting μ-opioid receptor antagonist used primarily to treat postoperative ileus by accelerating gastrointestinal recovery . The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Alvimopan metabolite-d5 involves the incorporation of deuterium into the alvimopan metabolite. This is typically achieved through a series of synthetic steps that include deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Alvimopan metabolite-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .
Applications De Recherche Scientifique
Alvimopan metabolite-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of alvimopan.
Biology: It helps in understanding the biological pathways and interactions of alvimopan in the body.
Medicine: It is used in clinical studies to evaluate the efficacy and safety of alvimopan in treating postoperative ileus.
Industry: It is used in the development of new drugs and therapeutic agents
Mécanisme D'action
Alvimopan metabolite-d5 exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous opioids, thereby reducing the inhibitory effects on gastrointestinal motility. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound during pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alvimopan: The parent compound, which is not deuterium-labeled.
Methylnaltrexone: Another μ-opioid receptor antagonist used for similar indications.
Naloxegol: A PEGylated derivative of naloxone used to treat opioid-induced constipation.
Uniqueness
Alvimopan metabolite-d5 is unique due to its deuterium labeling, which provides distinct advantages in research studies. The deuterium atoms help in differentiating the compound from its non-labeled counterparts, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C23H29NO3 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D |
Clé InChI |
KSBSLJKYJXTATP-CSOBCCOPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)O)[2H])[2H] |
SMILES canonique |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)

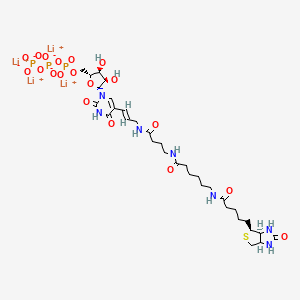
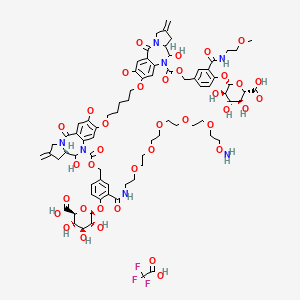
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)


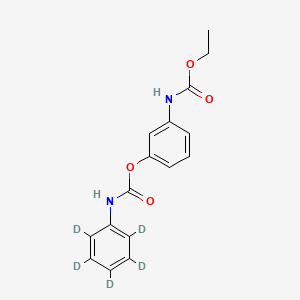
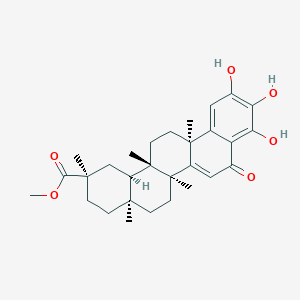
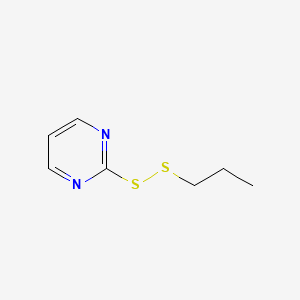
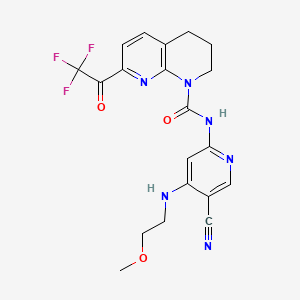
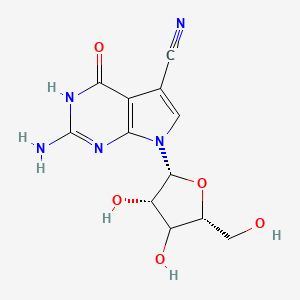
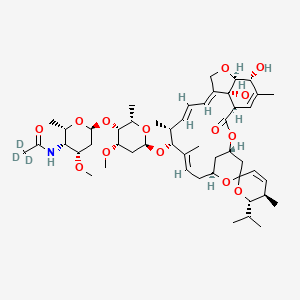
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
